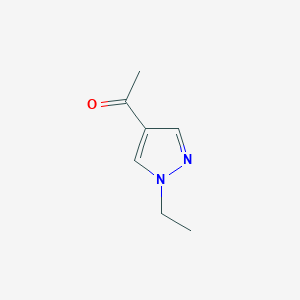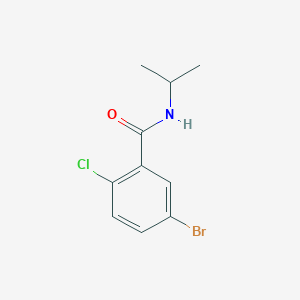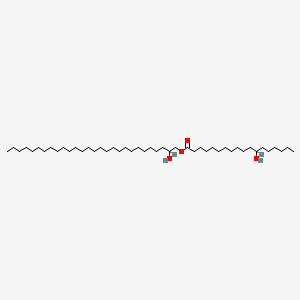
4,4-Dimethoxy-2-methyl-2-butanol
Overview
Description
4,4-Dimethoxy-2-methyl-2-butanol is an organic building block . It has a linear formula of (CH3O)2CHCH2C(CH3)2OH . It has a molecular weight of 148.20 .
Synthesis Analysis
The synthesis of 4,4-Dimethoxy-2-methyl-2-butanol involves the reaction of 1,4-dimethoxybenzene with 3-methyl-2-butanol and sulfuric acid . The electrophile for this reaction is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid .Molecular Structure Analysis
The molecular structure of 4,4-Dimethoxy-2-methyl-2-butanol is represented by the SMILES string COC(CC©©O)OC . The InChI code for the compound is 1S/C7H16O3/c1-7(2,8)5-6(9-3)10-4/h6,8H,5H2,1-4H3 .Chemical Reactions Analysis
4,4-Dimethoxy-2-methyl-2-butanol may be used in the microwave-mediated synthesis of 2,2-dimethyl-2H-chromones . It may also be used in the preparation of alkyl substituted 3′R,4′R-di-O-(-)-camphanoyl-2′,2′-dimethyldihydropyrano[2,3-f]chromone (DCP) analogs .Physical And Chemical Properties Analysis
4,4-Dimethoxy-2-methyl-2-butanol has a refractive index of n20/D 1.4226 (lit.) and a density of 0.956 g/mL at 25 °C (lit.) .Scientific Research Applications
Biofuel Production
Research in the area of biofuels has explored various alcohols and their derivatives for use as sustainable energy sources. Studies like those on butanol production technologies highlight the potential of certain alcohols as biofuels, emphasizing advancements in fermentation processes and chemical conversion routes to enhance yield and efficiency (Jin et al., 2011); (Ndaba et al., 2015). These insights could be relevant for exploring "4,4-Dimethoxy-2-methyl-2-butanol" in a biofuel context, given its structural characteristics that may influence combustion and energy output.
Environmental Science
The environmental fate and behavior of chemical compounds, including their sorption to soils and other materials, are crucial for assessing ecological impacts. Research on phenoxy herbicides and their sorption dynamics can offer methodologies and insights applicable to understanding the environmental interactions of compounds like "4,4-Dimethoxy-2-methyl-2-butanol" (Werner et al., 2012). Such studies help delineate how chemical structure influences environmental mobility and persistence.
Chemical Process Optimization
In chemical manufacturing and process design, optimizing reactions and minimizing by-products are key objectives. Research on ethylene dimerization and the production of butene-1, for example, explores catalysts and reaction conditions to enhance selectivity and yield (Alenezi et al., 2019). These principles of process optimization and efficiency are directly applicable to the synthesis and application development of "4,4-Dimethoxy-2-methyl-2-butanol," focusing on its potential as an intermediate or final product in industrial chemistry.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,4-dimethoxy-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-7(2,8)5-6(9-3)10-4/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJXZLBECCIWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403327 | |
| Record name | 4,4-dimethoxy-2-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxy-2-methyl-2-butanol | |
CAS RN |
31525-67-4 | |
| Record name | 4,4-Dimethoxy-2-methyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31525-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-dimethoxy-2-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butanol, 4,4-dimethoxy-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1598888.png)





acetic acid](/img/structure/B1598896.png)






